C 021 dihydrochloride is a potent antagonist of the CC chemokine receptor 4 (CCR4), a G protein-coupled receptor that plays a crucial role in the immune system's development and function. This compound is particularly significant in scientific research related to immunology and inflammation due to its ability to inhibit functional chemotaxis in both human and mouse models. The inhibition of CCR4 has implications for various pathological conditions, including cancer and autoimmune diseases, making C 021 dihydrochloride a valuable tool in therapeutic research .
C 021 dihydrochloride is classified as a small molecule drug candidate. It is synthesized through organic chemistry methods, primarily focusing on the modification of quinazoline derivatives to achieve the desired pharmacological properties. Its classification as a CCR4 antagonist places it within a broader category of compounds that target chemokine receptors, which are vital for mediating immune responses .
The synthesis of C 021 dihydrochloride involves several key steps:
In an industrial context, the synthesis is optimized for scalability, focusing on maximizing yield and purity while using industrial-grade reagents.
The molecular structure of C 021 dihydrochloride can be described as follows:
The compound features a quinazoline backbone with specific functional groups that facilitate its interaction with the CCR4 receptor. Detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
C 021 dihydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions .
The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation typically yields oxidized derivatives, while reduction leads to reduced forms of the compound.
C 021 dihydrochloride acts primarily as an antagonist of CCR4. Its mechanism involves binding to the receptor and preventing its activation by natural ligands, thereby inhibiting chemotaxis in cells expressing CCR4. This action results in decreased migration of immune cells to sites of inflammation or tumor growth .
In vitro studies demonstrate that C 021 dihydrochloride has IC50 values of 0.039 μM for mouse models and 0.14 μM for human models regarding its inhibitory effects on chemotaxis, indicating its potency as a CCR4 antagonist .
Relevant analyses such as thermal gravimetric analysis can provide insights into its stability profile under varying temperatures .
C 021 dihydrochloride has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2